6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide
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Overview
Description
The compound 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide is a pyridazine derivative known for its diverse applications in scientific research. This compound is significant due to its unique structural features, which facilitate various chemical reactions and applications in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide typically involves the condensation of pyridazine derivatives with pyridine-2-carbaldehyde under acidic or basic conditions. This reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to achieve high yields.
Industrial production methods: : Industrial production of this compound may involve large-scale reactions using continuous flow processes to ensure consistent quality and yield. Catalysts and specific reaction parameters are optimized to facilitate efficient production.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes various reactions, including oxidation, reduction, and substitution. Its pyridazine ring is particularly reactive, allowing for modifications that yield diverse derivatives.
Common reagents and conditions: : Reactions involving this compound typically use reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various halogenating agents (for substitution). Conditions vary depending on the desired reaction, often involving specific temperatures and solvents.
Major products formed: : The major products formed from reactions with this compound depend on the type of reaction. For instance, oxidation may produce pyridazinone derivatives, while reduction can yield hydrazine derivatives.
Scientific Research Applications
6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide has extensive applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex pyridazine derivatives used in various chemical reactions.
Biology: : This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Its derivatives are investigated for therapeutic potential, including enzyme inhibition and receptor modulation.
Industry: : In industrial applications, it is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. It can modulate enzyme activity, influence receptor binding, and participate in redox reactions. These interactions are facilitated by the compound's unique structural features, such as the pyridazine and pyridine rings, which allow it to engage in specific binding and reactions.
Comparison with Similar Compounds
Compared to other pyridazine derivatives, 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide stands out due to its dual pyridazine-pyridine structure, which offers unique reactivity and binding properties. Similar compounds include pyridazine derivatives like pyridazinone and hydrazinopyridazine, each with distinct structural and functional attributes.
This compound's combination of versatility and specificity makes it a valuable tool in scientific research and industrial applications, highlighting its importance across multiple fields.
Properties
IUPAC Name |
6-oxo-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c17-10-5-4-9(14-15-10)11(18)16-13-7-8-3-1-2-6-12-8/h1-7H,(H,15,17)(H,16,18)/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDRESQFNDHST-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332040-97-8 |
Source
|
Record name | 6-oxo-N'-[(1E)-(pyridin-2-yl)methylidene]-1,6-dihydropyridazine-3-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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